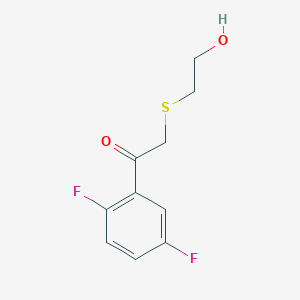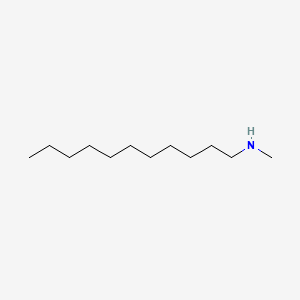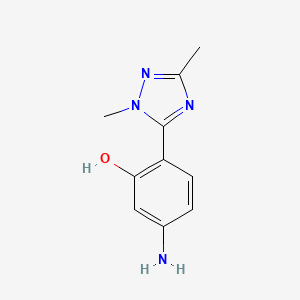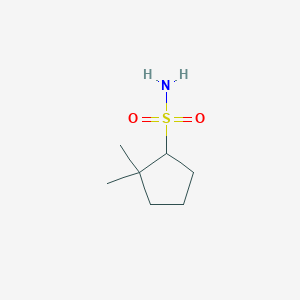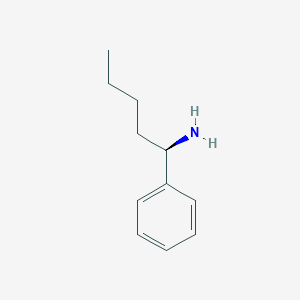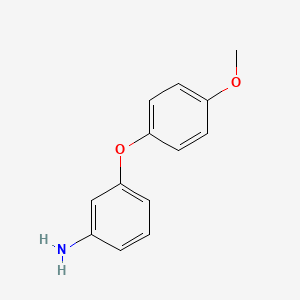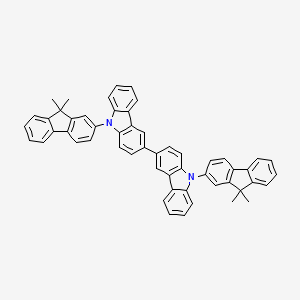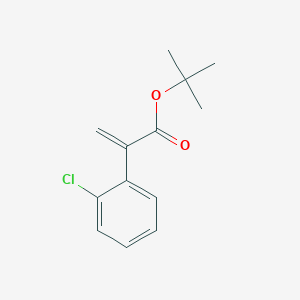
tert-Butyl 2-(2-chlorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-chlorophenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-chlorophenyl)acrylate can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and it often involves the use of specialized equipment to handle the reagents and reaction conditions safely.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2-chlorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acrylates, while substitution reactions can produce a variety of substituted acrylates.
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-chlorophenyl)acrylate is used in polymer chemistry for the synthesis of specialized polymers. It can be polymerized or copolymerized with other monomers to create materials with unique properties .
Biology and Medicine: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it a valuable compound for drug discovery and development.
Industry: In industrial applications, this compound is utilized in the production of coatings, adhesives, and other materials that require specific chemical and physical properties. Its ability to undergo polymerization makes it suitable for creating high-performance materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-chlorophenyl)acrylate involves its interaction with various molecular targets and pathways. The acrylate moiety can participate in polymerization reactions, forming long polymer chains. The chlorophenyl group may influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions .
Comparison with Similar Compounds
tert-Butyl acrylate: Similar in structure but lacks the chlorophenyl group.
2-Chlorophenyl acrylate: Similar but does not have the tert-butyl group.
tert-Butyl methacrylate: Contains a methacrylate moiety instead of an acrylate moiety.
Uniqueness: tert-Butyl 2-(2-chlorophenyl)acrylate is unique due to the presence of both the tert-butyl and chlorophenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C13H15ClO2 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
tert-butyl 2-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3 |
InChI Key |
KHTZIMKMSYEDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
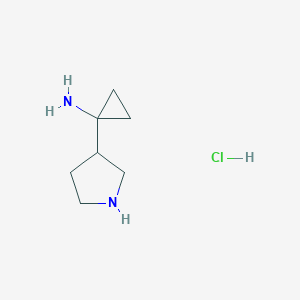
![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
